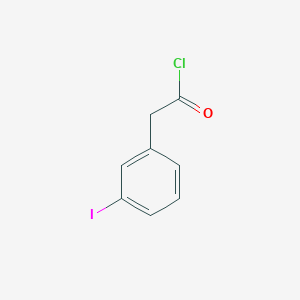

3-Iodophenylacetic acid chloride

Beschreibung

Contextualization of Acyl Halides in Contemporary Organic Synthesis

Acyl halides, with the general formula R-CO-X where X is a halogen, are among the most reactive derivatives of carboxylic acids. chemicalbook.comcommonorganicchemistry.com This heightened reactivity stems from the presence of the halogen, an excellent leaving group, which makes the carbonyl carbon highly susceptible to nucleophilic attack. commonorganicchemistry.comlibretexts.org Consequently, acyl halides are pivotal intermediates in organic synthesis, primarily used to form other carboxylic acid derivatives. chemicalbook.com

Their principal reactions include:

Esterification: Reacting with alcohols to form esters.

Amidation: Reacting with ammonia (B1221849) or primary/secondary amines to yield amides. google.com

Anhydride Formation: Reacting with a carboxylate salt to produce an acid anhydride.

Friedel-Crafts Acylation: Acylating aromatic rings in the presence of a Lewis acid catalyst.

Acyl chlorides are the most commonly used acyl halides due to the optimal balance of reactivity and stability. libretexts.org They are typically synthesized from their corresponding carboxylic acids using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comlibretexts.orglibretexts.org The conversion of the hydroxyl group of the carboxylic acid into the chloro-substituent transforms it into a superior leaving group, thereby activating the carbonyl for substitution reactions. libretexts.org This fundamental transformation is a cornerstone of multi-step organic synthesis, enabling the assembly of complex molecules, including pharmaceuticals and polymers. commonorganicchemistry.com

Significance of Iodinated Aromatic Substrates in Advanced Synthetic Methodologies

The incorporation of an iodine atom onto an aromatic ring, creating an aryl iodide, is a powerful strategy in modern synthetic chemistry. The carbon-iodine bond is the least stable among the carbon-halogen bonds, making it highly reactive and an excellent leaving group in a variety of reactions. This feature makes iodinated aromatic compounds exceptionally useful as synthetic intermediates, particularly in the realm of transition metal-catalyzed cross-coupling reactions.

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines.

Ullmann Condensation: Copper-catalyzed coupling reactions.

These methodologies provide robust and versatile pathways for forming new carbon-carbon and carbon-heteroatom bonds, which are crucial for synthesizing a vast array of complex organic molecules, including biologically active compounds and materials for medicinal chemistry and materials science. The ability to selectively introduce an iodine atom onto an aromatic substrate and subsequently replace it with a wide range of other functional groups renders iodinated aromatics as indispensable building blocks in advanced synthesis.

Research Trajectory and Scope of 3-Iodophenylacetic Acid Chloride

The research significance of this compound lies in its dual reactivity. It serves as a bifunctional building block where each reactive site—the acyl chloride and the aryl iodide—can be addressed with high selectivity.

Synthesis: The synthesis of this compound begins with its corresponding carboxylic acid, 3-Iodophenylacetic acid. This precursor is accessible through various established synthetic routes, such as the hydrolysis of (3-iodophenyl)acetonitrile. chemicalbook.com The conversion of the carboxylic acid to the target acyl chloride is a standard and efficient transformation, commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comlibretexts.org The use of thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride. libretexts.org

Properties of the Precursor: 3-Iodophenylacetic acid The properties of the direct precursor provide insight into the characteristics of the final compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1878-69-9 | chemicalbook.comnih.govsigmaaldrich.com |

| Molecular Formula | C₈H₇IO₂ | chemicalbook.comnih.govlookchem.com |

| Molecular Weight | 262.04 g/mol | chemicalbook.comnih.govsigmaaldrich.com |

| Appearance | White crystal or crystalline powder | chembk.com |

| Melting Point | 127-131 °C | chemicalbook.comsigmaaldrich.com |

| Solubility | Soluble in alcohols, esters, and ethers | chembk.com |

Synthetic Scope: The research scope for this compound is broad, enabling the synthesis of diverse molecular scaffolds. A synthetic strategy can involve first utilizing the high reactivity of the acyl chloride group. For instance, it can be reacted with various nucleophiles (alcohols, amines) to form esters or amides. The resulting product retains the iodinated phenyl ring, which then becomes a handle for subsequent cross-coupling reactions. This sequential approach allows for the introduction of two different points of diversity, making it a valuable tool in combinatorial chemistry and drug discovery for creating libraries of complex molecules. This dual functionality makes it a superior building block for creating novel chemical entities for evaluation in medicinal chemistry and materials science.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-iodophenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEGTAPQVAMXCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodophenylacetic Acid Chloride and Its Precursors

Precursor Synthesis: 3-Iodophenylacetic Acid

The strategic introduction of an iodine atom at the meta-position of the phenylacetic acid scaffold is the primary challenge in synthesizing 3-iodophenylacetic acid. The selection of a synthetic route is often dictated by the availability of starting materials and the desired reaction scale.

Classical Halogenation Strategies for Phenylacetic Acid Scaffolds

Direct iodination of phenylacetic acid is complicated by the ortho- and para-directing nature of the alkyl substituent, often leading to a mixture of isomers. A more regioselective approach is the Sandmeyer reaction. This method starts with 3-aminophenylacetic acid, which is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid. Subsequent treatment with potassium iodide allows for the precise installation of iodine at the 3-position, yielding 3-iodophenylacetic acid with high purity.

Palladium-Catalyzed Aryl Iodide Formation and Functionalization

Modern organic synthesis frequently utilizes palladium-catalyzed cross-coupling reactions for the formation of carbon-heteroatom bonds. While typically used to functionalize existing aryl iodides, these methods can be adapted for their synthesis. For instance, a phenylacetic acid derivative with a different leaving group, such as a triflate, at the 3-position can undergo a palladium-catalyzed iodination. More commonly, functionalization of a pre-existing aryl iodide is employed. For example, a starting material like 3-iodoaniline (B1194756) can be elaborated to the desired product through various palladium-catalyzed reactions followed by functional group manipulations.

Derivations from Aryl Cyanides and Related Benzylic Alcohols

A straightforward route to 3-iodophenylacetic acid involves the hydrolysis of 3-iodobenzyl cyanide. This nitrile precursor can be readily prepared from 3-iodobenzyl bromide through a nucleophilic substitution with a cyanide salt. The subsequent hydrolysis of the nitrile group, under either acidic or basic conditions, provides the target carboxylic acid.

Alternatively, the oxidation of (3-iodophenyl)ethanol offers another synthetic pathway. This alcohol can be prepared by the reduction of 3-iodoacetophenone. Oxidation of the alcohol using reagents like potassium permanganate (B83412) or Jones reagent then yields 3-iodophenylacetic acid.

Reductive Deoxygenation Approaches in Phenylacetic Acid Synthesis

Reductive deoxygenation methods provide another avenue for the synthesis of phenylacetic acid derivatives. One such strategy involves the reduction of a keto acid, for example, the reduction of the keto group in 3-iodobenzoylformic acid to produce 3-iodophenylacetic acid. Another approach is the deoxygenation of a mandelic acid derivative. 3-Iodomandelic acid, synthesized from 3-iodobenzaldehyde, can be subjected to reductive deoxygenation of its benzylic hydroxyl group to afford the final product.

Transformation to 3-Iodophenylacetic Acid Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a critical step for further chemical transformations.

Thionyl Chloride-Mediated Acyl Halide Generation

The most common and efficient method for preparing this compound from 3-iodophenylacetic acid is through the use of thionyl chloride (SOCl₂). This reaction is typically performed in an inert solvent like dichloromethane (B109758) or toluene, and can be catalyzed by a small amount of dimethylformamide (DMF). The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, driving the reaction to completion. The resulting this compound is a reactive intermediate that is often used immediately in subsequent synthetic steps without extensive purification.

Oxalyl Chloride Protocols for Carboxylic Acid Chlorination

Oxalyl chloride is a widely used reagent for the conversion of carboxylic acids to acyl chlorides due to its mild reaction conditions and the formation of volatile byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride), which simplifies product purification. chemicalbook.com The reaction is typically carried out in an inert solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (B95107) (THF), often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.comorgsyn.org

The mechanism involves the initial reaction of the carboxylic acid with oxalyl chloride to form an unstable mixed anhydride. This intermediate then decomposes, driven by the formation of gaseous byproducts, to yield the corresponding acyl chloride. The addition of DMF as a catalyst accelerates the reaction by forming a Vilsmeier reagent in situ, which is a more potent acylating agent. libretexts.org

While specific studies detailing the synthesis of this compound using oxalyl chloride are not extensively reported, protocols for analogous phenylacetic acids provide a reliable framework. For instance, the conversion of 2-[trans-2-(4-fluorophenyl)vinyl]-3-nitrobenzoic acid to its acid chloride was successfully achieved using 1.3 equivalents of oxalyl chloride in dichloromethane with a catalytic amount of DMF, stirring at room temperature for 1.5 hours. orgsyn.org It is anticipated that 3-iodophenylacetic acid would react under similar conditions to afford the desired acyl chloride in good yield. The reaction progress can be monitored by the cessation of gas evolution.

Table 1: General Conditions for Oxalyl Chloride Mediated Acyl Chloride Synthesis

| Parameter | Condition | Reference |

| Chlorinating Agent | Oxalyl chloride | chemicalbook.com |

| Solvent | Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF) | orgsyn.org |

| Catalyst | N,N-dimethylformamide (DMF) (catalytic) | orgsyn.org |

| Stoichiometry | 1.0 - 1.5 equivalents of oxalyl chloride | orgsyn.org |

| Temperature | Room temperature | orgsyn.org |

| Reaction Time | 1 - 2 hours | orgsyn.org |

Alternative Chlorinating Reagents and Methodological Innovations

Besides oxalyl chloride, several other reagents are effective for the synthesis of acyl chlorides from carboxylic acids. Thionyl chloride (SOCl₂) is a common and cost-effective alternative. chemguide.co.ukmasterorganicchemistry.com The reaction with thionyl chloride also produces gaseous byproducts (sulfur dioxide and hydrogen chloride), facilitating purification. chemguide.co.uk The reaction can be performed neat or in an inert solvent, and sometimes a catalyst like DMF or pyridine (B92270) is added. researchgate.net For instance, the reaction of ethanoic acid with thionyl chloride is a well-established procedure. youtube.com It is highly probable that 3-iodophenylacetic acid can be converted to its acyl chloride using thionyl chloride, likely by heating the mixture under reflux.

Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also classical reagents for this transformation. chemguide.co.uklibretexts.org PCl₅ reacts with carboxylic acids at room temperature to produce the acyl chloride and phosphoryl chloride (POCl₃) as a byproduct. chemguide.co.uk PCl₃ requires heating and yields phosphorous acid as a byproduct. chemguide.co.uk Fractional distillation is typically required to separate the acyl chloride from the non-volatile byproducts in these reactions. chemguide.co.uklibretexts.org

More recent innovations in chlorination methodologies aim for milder conditions and improved efficiency. One such method involves the use of bis-(trichloromethyl) carbonate, also known as triphosgene (B27547) (BTC), in the presence of a catalytic amount of DMF. This solid reagent is safer to handle than gaseous phosgene (B1210022) and has been shown to convert a variety of carboxylic acids to their corresponding acyl chlorides in high yields under mild conditions. jcsp.org.pk The reaction proceeds smoothly in solvents like THF. jcsp.org.pk Another innovative approach utilizes α,α-dichlorodiphenylmethane as the chlorinating agent with a catalytic amount of iron(III) chloride (FeCl₃), which allows for the conversion of carboxylic acids to acyl chlorides under mild conditions. organic-chemistry.org

Furthermore, the combination of triphenylphosphine (B44618) (PPh₃) and N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) has been reported for the conversion of carboxylic acids to acyl chlorides. Research on the α-chlorination of phenylacetic acids using TCCA and catalytic PCl₃ under solvent-free conditions has also been explored, which could potentially be adapted for the synthesis of the target acyl chloride. nih.govrsc.org

Table 2: Comparison of Alternative Chlorinating Agents

| Reagent | Byproducts | Conditions | Advantages | Disadvantages | Reference |

| Thionyl chloride (SOCl₂) | SO₂, HCl (gaseous) | Reflux | Cost-effective, volatile byproducts | Can be harsh, may require catalyst | chemguide.co.ukmasterorganicchemistry.com |

| Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Room Temperature | Effective | Solid, byproduct removal necessary | chemguide.co.uklibretexts.org |

| Phosphorus trichloride (PCl₃) | H₃PO₃ | Heating required | Readily available | Requires heat, byproduct removal | chemguide.co.uklibretexts.org |

| Triphosgene (BTC)/DMF | CO₂, HCl | Mild | Safe solid reagent, high yields | Higher cost than traditional reagents | jcsp.org.pk |

| α,α-dichlorodiphenylmethane/FeCl₃ | Diphenyl ketone | Mild | Mild conditions | Stoichiometric byproduct | organic-chemistry.org |

Reactivity Profiles and Mechanistic Investigations of 3 Iodophenylacetic Acid Chloride

Nucleophilic Acyl Substitution Pathways

As an acyl chloride, 3-iodophenylacetic acid chloride is highly reactive towards nucleophiles. The electron-withdrawing nature of the chlorine atom polarizes the carbonyl carbon, rendering it susceptible to attack by a wide range of nucleophilic agents. This reactivity is the basis for the synthesis of various carboxylic acid derivatives.

Amide Bond Formation with Amines and Ammonia (B1221849)

The reaction of this compound with ammonia and primary or secondary amines is a direct and efficient method for the synthesis of corresponding amides. libretexts.org This transformation, often referred to as the Schotten-Baumann reaction, proceeds readily, typically at room temperature in the presence of a base to neutralize the hydrogen chloride byproduct. hud.ac.ukfishersci.it

The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion results in the formation of the amide bond. youtube.com The reaction is generally high-yielding and tolerates a variety of functional groups. The use of a base, such as triethylamine (B128534) or pyridine (B92270), is crucial to drive the reaction to completion by scavenging the HCl generated. hud.ac.ukfishersci.it

Table 1: Representative Amidation Reactions of Acyl Chlorides

| Amine | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ammonia | Excess NH3 | Water | 2-(3-Iodophenyl)acetamide | High | libretexts.org |

| Aniline | Triethylamine | Cyrene™ | N-Phenyl-2-(3-iodophenyl)acetamide | Good | hud.ac.uk |

| Benzylamine | Triethylamine | Cyrene™ | N-Benzyl-2-(3-iodophenyl)acetamide | Good | hud.ac.uk |

This table is illustrative and based on general reactions of acyl chlorides; specific data for this compound may vary.

Esterification Reactions with Alcohols and Phenols

This compound readily reacts with alcohols and phenols to form esters. operachem.com This process is a classic example of nucleophilic acyl substitution, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the liberated HCl. operachem.com

The mechanism begins with the attack of the alcohol on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and expulsion of the chloride ion yields the ester. operachem.com This method is highly efficient for the preparation of a wide array of esters from primary and secondary alcohols, as well as phenols. ucalgary.ca

Table 2: General Conditions for Esterification of Acyl Chlorides

| Alcohol/Phenol | Base | Solvent | Product Type | General Yield | Reference |

|---|---|---|---|---|---|

| Primary Alcohol (e.g., Methanol) | Pyridine | Dichloromethane (B109758) | Methyl 2-(3-iodophenyl)acetate | High | operachem.comcommonorganicchemistry.com |

| Secondary Alcohol (e.g., Isopropanol) | Pyridine | Diethyl ether | Isopropyl 2-(3-iodophenyl)acetate | Good | ucalgary.ca |

This table presents generalized conditions for the esterification of acyl chlorides.

Anhydride Synthesis from Carboxylic Acids

Symmetrical or unsymmetrical acid anhydrides can be synthesized from this compound by reacting it with a carboxylate salt. libretexts.org This reaction involves the nucleophilic attack of the carboxylate anion on the carbonyl carbon of the acyl chloride. khanacademy.org

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the chloride is displaced by the incoming carboxylate. libretexts.org This method is a straightforward route to produce mixed anhydrides, which can be useful reagents in their own right. For instance, reacting this compound with sodium acetate (B1210297) would yield acetic 3-iodophenylacetic anhydride. libretexts.org

Carbon-Carbon Bond Forming Transformations

The presence of both an acyl chloride and an aryl iodide functionality in this compound allows for its participation in a variety of carbon-carbon bond-forming reactions, expanding its synthetic utility beyond simple acyl substitution.

Friedel-Crafts Acylation Reactions and Regioselectivity Studies

The acyl chloride group of this compound can act as an electrophile in Friedel-Crafts acylation reactions. organic-chemistry.orgmasterorganicchemistry.com In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), an acylium ion is generated. wikipedia.orgyoutube.comnumberanalytics.com This highly electrophilic species can then attack an aromatic ring to form a new carbon-carbon bond, yielding a ketone. organic-chemistry.orgwikipedia.org

The regioselectivity of the Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic substrate being acylated. The reaction typically introduces the acyl group at the para position relative to an activating group on the substrate, unless that position is blocked. The presence of deactivating groups on the substrate can hinder or prevent the reaction. libretexts.org A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orglibretexts.org

Table 3: Factors Influencing Friedel-Crafts Acylation

| Factor | Influence on Reaction |

|---|---|

| Lewis Acid Catalyst | Essential for generating the acylium ion electrophile. wikipedia.orgnumberanalytics.com |

| Aromatic Substrate | Reactivity is enhanced by electron-donating groups and diminished by electron-withdrawing groups. libretexts.org |

| Solvent | Aprotic solvents are typically used. |

| Temperature | Reactions are often run at or below room temperature. |

Transition Metal-Catalyzed Cross-Coupling and Acylation

The aryl iodide moiety of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. researchgate.netnih.gov Palladium-catalyzed reactions such as the Suzuki and Heck couplings are particularly noteworthy. wikipedia.orgyoutube.comyoutube.comyoutube.com

In a Suzuki coupling, the aryl iodide can be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the site of the iodine atom. youtube.comyoutube.com This reaction is highly versatile and tolerates a wide range of functional groups.

The Heck reaction allows for the coupling of the aryl iodide with an alkene, again catalyzed by a palladium species, to form a substituted alkene. wikipedia.orgyoutube.comnrochemistry.com The reaction typically proceeds with high stereoselectivity. nrochemistry.com

Furthermore, the acyl chloride functionality can participate in transition metal-catalyzed acyl cross-coupling reactions, although this is a less common transformation compared to the coupling of the aryl iodide.

Table 4: Overview of Potential Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | Pd(0) catalyst, base | Biaryl or aryl-alkene derivative | youtube.comyoutube.com |

| Heck Coupling | Alkene | Pd(0) catalyst, base | Substituted alkene | wikipedia.orgyoutube.comnrochemistry.com |

| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | Biaryl or alkyl-aryl derivative | nih.gov |

This table outlines potential cross-coupling reactions involving the aryl iodide of this compound.

Rhodium- and Iridium-Catalyzed Acylations

While palladium is dominant in cross-coupling, rhodium and iridium catalysts are known for their ability to direct C-H activation and subsequent functionalization. However, literature specifically detailing the use of this compound in rhodium- or iridium-catalyzed acylations is scarce. The discussion below is based on the expected reactivity by analogy with similar substrates.

Rhodium-Catalyzed Acylations:

Rhodium catalysts, particularly those in the +3 oxidation state, are known to catalyze the ortho-acylation of arenes bearing a directing group. In the case of this compound, the acetyl chloride moiety itself is the acylating agent, and thus it would not typically be a substrate for intermolecular acylation. However, if the corresponding acid was used in an intramolecular sense or if the molecule were to participate in a decarbonylative coupling, rhodium catalysis could be relevant. More commonly, rhodium catalysts are used for the C-H activation of an aromatic ring followed by coupling with an acylating agent.

Iridium-Catalyzed Acylations:

Similar to rhodium, iridium catalysts are highly effective for directed C-H functionalization. Iridium-catalyzed ortho-acylation of arenes with acyl chlorides is a known transformation. However, this typically involves a directing group on one arene and the acyl chloride on another. Given the structure of this compound, it would most likely serve as the acylating partner in such a reaction rather than the substrate undergoing C-H activation, unless an intramolecular cyclization is designed.

Radical-Mediated Processes and SRN1 Mechanisms Involving Aryl Iodides

The carbon-iodine bond in aryl iodides is susceptible to homolytic cleavage, making them suitable substrates for radical reactions. The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a key pathway for the reaction of aryl halides with nucleophiles, particularly those that are poor nucleophiles in traditional SNAr reactions. wikipedia.org

The SRN1 mechanism is a chain reaction initiated by the transfer of an electron to the aryl iodide, forming a radical anion. This radical anion then fragments to give an aryl radical and an iodide anion. The aryl radical then reacts with a nucleophile to form a new radical anion, which can then transfer an electron to another molecule of the starting aryl iodide to propagate the chain. wikipedia.org

A study on the reaction of the dianion of the closely related phenylacetic acid with iodobenzene (B50100) under photostimulation demonstrated the formation of biphenylacetic acid, consistent with an SRN1-type mechanism. vt.edu This suggests that 3-iodophenylacetic acid, and by extension its acid chloride, would be expected to undergo similar photostimulated reactions with suitable nucleophiles. The electron-withdrawing nature of the iodo and acetyl chloride substituents would likely facilitate the initial electron transfer to the aromatic ring.

Proposed SRN1 Reaction of 3-Iodophenylacetyl Chloride with a Nucleophile (Nu⁻):

Initiation: An electron source (e.g., photo-induced) adds to 3-iodophenylacetyl chloride to form a radical anion.

Propagation:

The radical anion fragments to form a 3-acetylchlorophenyl radical and an iodide ion.

The aryl radical reacts with the nucleophile (Nu⁻) to form a new radical anion.

This new radical anion transfers an electron to another molecule of 3-iodophenylacetyl chloride, forming the product and regenerating the initial radical anion to continue the chain.

Electrophilic Aromatic Substitution on the Iodophenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the iodo group and the chloromethylcarbonyl group (-CH₂COCl).

The iodine atom is a deactivating but ortho-, para-directing substituent. The deactivation is due to its inductive electron-withdrawing effect, while the ortho-, para-directing nature arises from the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. The -CH₂COCl group is also deactivating due to the inductive effect of the carbonyl and chlorine atom. It is considered a meta-director.

When both an ortho-, para-director and a meta-director are present on a benzene (B151609) ring, the position of the incoming electrophile is generally directed to the position that is ortho or para to the ortho-, para-director and meta to the meta-director. In the case of this compound, the possible positions for electrophilic attack are C2, C4, C5, and C6.

Iodo group (at C3): ortho-directing to C2 and C4; para-directing to C6.

-CH₂COCl group (at C1): meta-directing to C3 and C5.

Considering these directing effects, the most likely positions for electrophilic attack are:

C6: This position is para to the iodo group and is not sterically hindered.

C4: This position is ortho to the iodo group.

C2: This position is also ortho to the iodo group but is sterically hindered by the adjacent -CH₂COCl group.

C5: This position is meta to both substituents and is generally less favored.

Therefore, electrophilic substitution reactions such as nitration or halogenation are expected to yield a mixture of products, with the major isomers likely being substitution at the C6 and C4 positions. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Expected Products of Electrophilic Nitration:

| Product | Position of Nitration |

| 2-(3-Iodo-6-nitrophenyl)acetyl chloride | C6 |

| 2-(3-Iodo-4-nitrophenyl)acetyl chloride | C4 |

Electrochemical Reactivity and Mechanistic Probes (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful technique for studying the electrochemical behavior of molecules, providing information about their reduction and oxidation potentials. For this compound, CV can be used to probe the reduction of the carbon-iodine bond and potentially the oxidation of the molecule.

The reduction of aryl iodides typically proceeds via an irreversible two-electron process, leading to the cleavage of the C-I bond and the formation of a phenyl radical, which is then further reduced. The reduction potential is sensitive to the nature and position of other substituents on the aromatic ring. Electron-withdrawing groups generally make the reduction easier (occur at less negative potentials), while electron-donating groups make it more difficult.

In the case of this compound, both the iodo and the -CH₂COCl groups are electron-withdrawing. Therefore, it is expected that the reduction of the C-I bond in this molecule would occur at a less negative potential compared to iodobenzene itself.

While specific CV data for this compound is not available, studies on other substituted iodobenzenes can provide an indication of the expected behavior. For instance, the reduction of phenol in the presence of iodide has been studied, showing that the electrochemical process can lead to the iodination of the phenol. mdpi.com This highlights the potential for electrochemically generated iodine species to participate in further reactions.

A hypothetical cyclic voltammogram for this compound would be expected to show an irreversible reduction peak corresponding to the cleavage of the C-I bond. The exact potential of this peak would provide quantitative information about the ease of this process and could be used to compare its reactivity with other aryl iodides.

Applications in the Construction of Complex Organic Architectures

Role in Heterocyclic Compound Synthesis (e.g., Benzazepines, Imidazoles)

The construction of nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry, and 3-iodophenylacetic acid chloride provides a valuable entry point for creating such structures.

Benzazepines: The benzazepine core is a privileged scaffold in drug discovery. The synthesis of substituted benzazepines can be envisioned using this compound as a key acylating agent. In a typical strategy, an appropriately substituted aminophenethylamine or a related precursor can be acylated with this compound to form an amide. This intermediate can then undergo an intramolecular cyclization, such as a Friedel-Crafts reaction, to construct the seven-membered azepine ring fused to the benzene (B151609) ring. The iodine atom remains intact during this process, offering a site for late-stage functionalization to build a library of analogues. For instance, the synthesis of indolo[2,3-d] chemicalbook.combenzazepine scaffolds, which possess a range of biological activities, often involves the formation of amide bonds followed by ring-closure reactions where acid chlorides are reactive intermediates. beilstein-journals.org

Imidazoles: Imidazoles are another class of heterocycles with immense biological importance. nih.gov this compound can be used in several classical imidazole (B134444) syntheses. For example, in a variation of the Radziszewski reaction, the acid chloride can react with an amine to form an N-acylated intermediate. This intermediate can then be condensed with a 1,2-dicarbonyl compound and ammonia (B1221849) or an ammonium (B1175870) source to furnish a tri-substituted imidazole bearing the 3-iodophenylmethyl group. Alternatively, the acid chloride can be used to prepare α-halo ketones, which are versatile precursors for various imidazole syntheses, including the Hantzsch synthesis. organic-chemistry.org The resulting iodinated imidazole derivatives are valuable intermediates for further chemical exploration through cross-coupling chemistry. rsc.orggoogle.com

Utility in Macrocyclic Ring System Formation (e.g., Lactone-Lactam Systems)

Macrocycles represent a significant class of therapeutic agents and chemical probes. The synthesis of these large ring systems is a challenge that often relies on highly efficient ring-closing reactions. This compound is a useful bifunctional reagent for the synthesis of macrocycles, particularly those containing both ester (lactone) and amide (lactam) linkages.

In a common strategy, a linear precursor is assembled containing a free hydroxyl group at one terminus and a free amino group at the other. core.ac.uk Acylation of the amino group with this compound would yield a long-chain amide. The terminal hydroxyl group of this chain could then participate in an intramolecular esterification reaction, known as macrolactonization, to form the large ring. mdpi.com The high reactivity of the acid chloride facilitates the initial amide bond formation under mild conditions. Methodologies like the Yamaguchi esterification often employ highly reactive mixed anhydrides, conceptually similar to using an acid chloride, to achieve high yields in macrocyclization. mdpi.com The resulting macrocycle contains the 3-iodophenyl moiety embedded within its structure, providing a site for subsequent modification to fine-tune the macrocycle's conformational and biological properties. nih.gov This approach is particularly relevant in the synthesis of complex natural product analogues and in the generation of diverse macrocyclic libraries for drug screening. core.ac.uk

Intermediacy in the Synthesis of Specific Carbon Frameworks

Perhaps the most powerful application of this compound is its role as an intermediate for constructing complex and specific carbon frameworks. The true value of the iodo-substituent is realized in post-acylation transformations.

After incorporating the 3-iodophenylacetyl group into a molecule, the iodine atom serves as a robust handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon bonds, fundamentally altering the carbon skeleton.

Suzuki Coupling: Reaction with boronic acids or esters allows for the synthesis of biaryl structures, linking the 3-phenylacetic acid framework to another aromatic or heteroaromatic ring.

Heck Coupling: Reaction with alkenes can be used to introduce vinyl groups, extending the carbon chain and providing a site for further chemical transformations.

Sonogashira Coupling: Reaction with terminal alkynes introduces an alkynyl substituent, leading to rigid, linear extensions of the molecular framework. This is a powerful method for building scaffolds used in materials science and medicinal chemistry. For example, a documented downstream product is {3-[(2-aminopyrimidin-5-yl)ethynyl]phenyl}acetic acid, which is synthesized via a Sonogashira coupling, showcasing the utility of the iodinated intermediate. lookchem.com

Carbonylative Couplings: The iodine can also participate in carbonylative cross-coupling reactions, introducing a ketone or ester functionality and further diversifying the carbon framework. lookchem.com

Through these transformations, this compound is not merely an acylating agent but an intermediate that enables the programmed construction of elaborate molecular architectures that would be difficult to access through other synthetic routes.

Compound Reference Table

| Compound Name |

|---|

| This compound |

| 3-Iodophenylacetic acid |

| Thionyl chloride |

| Oxalyl chloride |

| Benzazepine |

| Imidazole |

| Indolo[2,3-d] chemicalbook.combenzazepine |

| Lactone |

| Lactam |

| {3-[(2-aminopyrimidin-5-yl)ethynyl]phenyl}acetic acid |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the geometry and electronic properties of molecules. For 3-iodophenylacetic acid chloride, such calculations would provide detailed information on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.

Molecular Geometry: The geometry of this compound is expected to be influenced by the steric and electronic effects of its constituent groups. The phenyl ring provides a rigid scaffold, with the iodophenyl group and the acetyl chloride moiety attached to the central methylene (B1212753) carbon. The C-I bond is significantly longer than C-H or C-C bonds, and the iodine atom, with its large van der Waals radius, will influence the local geometry and intermolecular interactions. DFT optimizations on similar molecules, like substituted benzoyl chlorides, have shown that the preferred conformations can be planar or non-planar depending on the nature and position of the substituents researchgate.net. For this compound, free rotation around the C-C single bonds of the acetyl group is expected.

Electronic Structure: The electronic structure of a molecule is key to understanding its reactivity. The distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and atomic charges are critical parameters.

HOMO-LUMO Analysis: The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability irjweb.commdpi.com. A smaller gap generally implies higher reactivity. In this compound, the HOMO is likely to be localized on the iodinated phenyl ring, which is electron-rich, while the LUMO is expected to be centered on the highly electrophilic carbonyl carbon of the acid chloride group. The presence of the electron-withdrawing iodine atom can influence these energy levels. Studies on substituted purines have shown that different substitution patterns drastically change the HOMO-LUMO gap and the spatial distribution of these orbitals nih.gov.

Mulliken Atomic Charges: Mulliken population analysis is a method to calculate partial atomic charges, providing insight into the charge distribution within a molecule researchgate.netstackexchange.comchemrxiv.org. In this compound, the carbonyl carbon is expected to carry a significant positive partial charge due to the high electronegativity of the oxygen and chlorine atoms, making it a prime target for nucleophilic attack. The iodine atom will also influence the charge distribution on the phenyl ring. While Mulliken charges are known to be basis-set dependent, they are useful for comparative analysis within a series of related molecules reddit.com.

A hypothetical data table for key geometric and electronic parameters of this compound, based on typical values for similar structures, is presented below.

| Parameter | Predicted Value/Characteristic |

| Bond Lengths (Å) | |

| C=O | ~1.19 |

| C-Cl | ~1.80 |

| C-I | ~2.10 |

| Bond Angles (°) | |

| O=C-Cl | ~120 |

| Electronic Properties | |

| HOMO-LUMO Gap (eV) | Expected to be relatively small, indicating high reactivity |

| Mulliken Charge on C=O | Highly positive |

Prediction of Reactivity Parameters via Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. These models use molecular descriptors to predict reactivity parameters such as reaction rates.

For this compound, a QSRR model could predict its reactivity in nucleophilic acyl substitution reactions. Descriptors in such a model could include:

Electronic Descriptors: HOMO and LUMO energies, partial atomic charges on the carbonyl carbon, and Hammett constants for the 3-iodo substituent.

Steric Descriptors: Steric parameters that quantify the bulkiness of the substituents.

Topological Descriptors: Molecular connectivity indices.

Studies on the solvolysis of substituted benzoyl chlorides have successfully used Hammett substituent constants to correlate reactivity, demonstrating the influence of electronic effects on the reaction rates researchgate.netscilit.com. Similarly, the reactivity of acyl glucuronides has been modeled using both Hammett constants and computationally derived partial atomic charges researchgate.net. A QSRR model for a series of substituted phenylacetic acid chlorides would likely show a strong correlation between the electrophilicity of the carbonyl carbon and the rate of nucleophilic attack.

| Reactivity Descriptor | Influence on Reactivity of this compound |

| Electrophilicity of Carbonyl Carbon | High, leading to fast reaction rates with nucleophiles. |

| Hammett Constant (σ) of 3-Iodo group | The 3-iodo group is weakly electron-withdrawing, which would slightly increase the reactivity compared to the unsubstituted analogue. |

| Leaving Group Ability of Chloride | Excellent, contributing to high reactivity. |

Mechanistic Elucidation through Computational Modeling of Reaction Pathways

Computational modeling is instrumental in elucidating reaction mechanisms, allowing for the characterization of transition states and intermediates. The primary reaction pathway for this compound is nucleophilic acyl substitution masterorganicchemistry.comchadsprep.comlibretexts.org.

The generally accepted mechanism for nucleophilic acyl substitution on an acid chloride involves a two-step addition-elimination pathway, proceeding through a tetrahedral intermediate. However, computational studies on the reaction of acid chlorides with nucleophiles have also suggested the possibility of a concerted SN2-like mechanism where the nucleophile attacks and the leaving group departs in a single step, without the formation of a stable intermediate acs.orgnih.gov.

For the reaction of this compound with a nucleophile (Nu-), the reaction pathway can be modeled as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon.

Transition State 1 (TS1): A transition state is reached as the Nu-C bond forms and the C=O double bond breaks.

Tetrahedral Intermediate (INT): A short-lived tetrahedral intermediate is formed.

Transition State 2 (TS2): A second transition state is reached as the C=O double bond reforms and the C-Cl bond breaks.

Product Formation: The final product is formed with the departure of the chloride leaving group.

Analytical and Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-iodophenylacetic acid chloride, both ¹H and ¹³C NMR would be pivotal for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protons on the benzene (B151609) ring, due to their different electronic environments, would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The presence of the iodine atom at the C3 position would influence the chemical shifts of the adjacent protons (H2, H4, H6) and the proton at C5. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group are expected to produce a singlet at a characteristic downfield region, typically around δ 4.0-4.5 ppm, due to the deshielding effect of the adjacent carbonyl chloride group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the methylene carbon, and the six aromatic carbons. The carbonyl carbon (C=O) of the acid chloride is anticipated to resonate significantly downfield, typically in the range of δ 165-175 ppm. The methylene carbon (-CH₂-) signal would likely appear around δ 45-55 ppm. The aromatic carbons would show a pattern of signals in the δ 120-145 ppm region, with the carbon atom bonded to the iodine (C3) exhibiting a characteristic chemical shift due to the heavy atom effect.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic ring, aiding in the assignment of the complex multiplets. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the individual ¹H and ¹³C spectra.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | Multiplet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 175 |

| Aromatic C-I | ~95 |

| Aromatic CH | 120 - 145 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) would be employed.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound (C₈H₆ClIO). A key feature would be the isotopic pattern of the molecular ion, showing the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (¹²⁷I). The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula with high confidence.

The fragmentation pattern would provide further structural evidence. Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical (•Cl) to form an acylium ion [M-Cl]⁺, which would be a prominent peak. Subsequent fragmentation of the acylium ion could involve the loss of carbon monoxide (CO) to yield a benzyl-type cation. Cleavage of the C-C bond between the methylene group and the aromatic ring could also occur.

Expected Fragmentation Pattern in Mass Spectrometry

| Fragment Ion | m/z |

|---|---|

| [C₈H₆ClIO]⁺ (M⁺) | 280 (for ³⁵Cl) / 282 (for ³⁷Cl) |

| [C₈H₆IO]⁺ | 245 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretching vibration of the acid chloride functional group. This band typically appears at a high frequency, in the range of 1785-1815 cm⁻¹, which is higher than the carbonyl stretch of the corresponding carboxylic acid due to the inductive effect of the chlorine atom. The spectrum would also show characteristic absorptions for the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the aromatic C=C stretching vibrations (in the 1600-1450 cm⁻¹ region). The C-Cl stretching vibration would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| C=O Stretch (Acid Chloride) | 1785 - 1815 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) in Synthetic Analysis

Chromatographic techniques are indispensable for monitoring the progress of a synthesis and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with a small amount of acid modifier like formic or phosphoric acid to ensure good peak shape, would be suitable. sielc.com Detection would typically be performed using a UV detector, set at a wavelength where the aromatic ring absorbs strongly. This method would be effective for monitoring the conversion of the starting material (3-iodophenylacetic acid) to the acid chloride and for quantifying the purity of the isolated product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for separating and identifying volatile and thermally stable compounds. Given the reactive nature of acid chlorides, derivatization might be necessary to improve volatility and thermal stability for GC analysis. rsc.org However, with careful optimization of the GC conditions (e.g., using a short column and a fast temperature program), direct analysis may be possible. The mass spectrometer detector provides definitive identification of the eluting peaks based on their mass spectra and fragmentation patterns, making it an excellent tool for identifying impurities and byproducts in the synthesis of this compound.

Q & A

Q. How can green chemistry principles be applied to the synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.